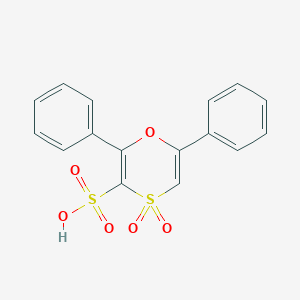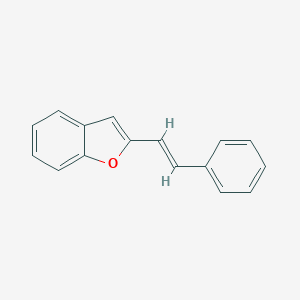![molecular formula C23H22ClN5O3 B282193 methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)
methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate, also known as TAK-915, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders.
作用機序
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a highly selective and potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate increases cAMP levels, which leads to the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and physiological effects:
methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to increase cAMP levels in the brain, which leads to the activation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of synaptic plasticity, learning, and memory. methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has also been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the pathogenesis of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is its high selectivity for PDE4D, which reduces the risk of off-target effects. methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the development of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate and other PDE4D inhibitors. One direction is to optimize the pharmacokinetic properties of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate to improve its efficacy and reduce the risk of side effects. Another direction is to investigate the potential of PDE4D inhibitors for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to understand the long-term safety and efficacy of PDE4D inhibitors in human clinical trials.
合成法
The synthesis of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 6-amino-7-(4-tert-butylphenyl)-1,7-dihydro-5H-pyrimido[1,5-a][1,3,5]triazin-5-one to form an intermediate compound. This intermediate compound is then reacted with sodium azide to form the tetrazole ring, and finally, the ester group is introduced using methyl chloroformate. The final product is obtained after purification by column chromatography.
科学的研究の応用
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In animal studies, methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to improve cognitive function and memory deficits, reduce amyloid beta plaques, and decrease neuroinflammation. methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has also demonstrated efficacy in models of schizophrenia and depression.
特性
分子式 |
C23H22ClN5O3 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC名 |
methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H22ClN5O3/c1-23(2,3)15-9-5-13(6-10-15)19-17(20(30)14-7-11-16(24)12-8-14)18(21(31)32-4)25-22-26-27-28-29(19)22/h5-12,19H,1-4H3,(H,25,26,28) |
InChIキー |
ONVAYMFNDHCZNI-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)



![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)
![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)




![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)